3-[(1E)-2-nitroprop-1-en-1-yl]-1H-indole
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Overview
Description
3-[(1E)-2-nitroprop-1-en-1-yl]-1H-indole is a chemical compound with the molecular formula C11H10N2O2 and a molecular weight of 202.21 g/mol It is characterized by the presence of an indole ring substituted with a nitroprop-1-en-1-yl group at the 3-position
Preparation Methods
The synthesis of 3-[(1E)-2-nitroprop-1-en-1-yl]-1H-indole typically involves the reaction of indole with nitropropene under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through a nucleophilic addition of the indole to the nitropropene, followed by elimination to form the desired product. Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-[(1E)-2-nitroprop-1-en-1-yl]-1H-indole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reducing agent and conditions used.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(1E)-2-nitroprop-1-en-1-yl]-1H-indole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 3-[(1E)-2-nitroprop-1-en-1-yl]-1H-indole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole ring structure allows for interactions with enzymes and receptors, influencing their activity and leading to the observed biological effects .
Comparison with Similar Compounds
3-[(1E)-2-nitroprop-1-en-1-yl]-1H-indole can be compared with other indole derivatives, such as:
3-nitroindole: Similar in structure but lacks the prop-1-en-1-yl group.
3-(2-nitrovinyl)indole: Similar but with a different substitution pattern on the indole ring.
3-(1-nitroethyl)indole: Similar but with a different nitroalkyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
64252-02-4 |
---|---|
Molecular Formula |
C11H10N2O2 |
Molecular Weight |
202.2 |
Purity |
95 |
Origin of Product |
United States |
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